Cycloleucine
Overview
Description
Cycloleucine, also known as 1-aminocyclopentane-1-carboxylic acid, is a non-proteinogenic amino acid. It is a cyclopentane derivative of norleucine, characterized by the absence of two hydrogen atoms. This compound is a non-metabolisable amino acid that specifically and reversibly inhibits nucleic acid methylation . It is widely used in biochemical experiments due to its unique properties.
Mechanism of Action
Target of Action
Cycloleucine, a non-metabolizable amino acid formed by the cyclization of leucine , primarily targets the Glutamate receptor ionotropic, NMDA 1 . This receptor plays a crucial role in the central nervous system, particularly in excitatory synaptic transmission .
Mode of Action
This compound acts as a specific and reversible inhibitor of nucleic acid methylation . By inhibiting this process, it can affect the expression of genes and the function of proteins and RNAs, thereby influencing various cellular processes .
Biochemical Pathways
This compound has been shown to lower S-adenosyl methionine (SAM) levels in primary rat hepatocytes by inhibiting the conversion of 5′-methylthioadenosine to SAM through the methionine salvage pathway . This pathway is essential for the recycling of methionine, an important amino acid involved in many cellular functions .
Pharmacokinetics
Its bioavailability is likely influenced by factors such as its solubility in water and its chemical structure .
Result of Action
This compound exhibits cytostatic, immunosuppressive, and antineoplastic activities . It has been shown to increase adipocyte growth by blocking methylation and inhibiting m6A levels . Additionally, it can induce cell apoptosis when used in conjunction with higher levels of cytochrome P450 2E1 (CYP2E1) and lower SAM levels .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its solubility in water can affect its distribution in the body and its interaction with its target.
Biochemical Analysis
Biochemical Properties
Cycloleucine is known to interact with various biomolecules, particularly those involved in nucleic acid methylation . It specifically and reversibly inhibits this process, making it a valuable tool in biochemical experiments .
Cellular Effects
This compound has been observed to have significant effects on various types of cells. For instance, it has been shown to inhibit porcine oocyte and embryo development . In another study, this compound was found to increase adipocyte growth by blocking methylation, thereby inhibiting m6A levels relative to the control adipocytes .
Molecular Mechanism
At the molecular level, this compound exerts its effects by specifically and reversibly inhibiting nucleic acid methylation . This inhibition occurs through the interaction of this compound with the methylation process, thereby affecting the levels of m6A in cells .
Temporal Effects in Laboratory Settings
The effects of this compound have been studied over time in laboratory settings. For instance, it has been shown to inhibit the development of porcine oocytes and embryos when cultured in vitro with increasing concentrations of this compound .
Dosage Effects in Animal Models
The effects of this compound have been studied in animal models at different dosages. For example, in a study on the role of N6-methyladenosine (m6A) demethylation on adipogenesis, researchers treated porcine adipocytes with increasing concentrations of this compound .
Metabolic Pathways
This compound is involved in the metabolic pathway related to nucleic acid methylation . It specifically and reversibly inhibits this process, thereby affecting the methylation status of nucleic acids .
Subcellular Localization
Given its role in inhibiting nucleic acid methylation, it is likely that it localizes to the nucleus where this process occurs .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cycloleucine can be synthesized through the cyclization of leucine. The process involves the formation of a cyclopentane ring, which is achieved by removing two hydrogen atoms from norleucine .
Industrial Production Methods: Industrial production of this compound typically involves the use of advanced organic synthesis techniques. The process requires precise control of reaction conditions, including temperature, pressure, and pH, to ensure the formation of the desired product with high purity and yield .
Chemical Reactions Analysis
Types of Reactions: Cycloleucine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Amine derivatives.
Substitution: Substituted this compound derivatives.
Scientific Research Applications
Cycloleucine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies of nucleic acid methylation and gene expression regulation.
Medicine: Investigated for its potential therapeutic effects, including cytostatic, immunosuppressive, and antineoplastic activities.
Industry: Utilized in the production of specialized chemicals and pharmaceuticals .
Comparison with Similar Compounds
Norleucine: A non-proteinogenic amino acid similar to cycloleucine but lacks the cyclopentane ring.
Cyclopentane derivatives: Compounds with similar cyclopentane structures but different functional groups.
Uniqueness of this compound: this compound’s unique ability to specifically and reversibly inhibit nucleic acid methylation sets it apart from other similar compounds. This property makes it a valuable tool in biochemical research and potential therapeutic applications .
Properties
IUPAC Name |
1-aminocyclopentane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c7-6(5(8)9)3-1-2-4-6/h1-4,7H2,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NILQLFBWTXNUOE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
Record name | cycloleucine | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Cycloleucine | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5024475 | |
Record name | 1-Aminocyclopentanecarboxylic acid | |
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Molecular Weight |
129.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] Crystalline powder; [Alfa Aesar MSDS] | |
Record name | Cycloleucine | |
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Solubility |
SOL IN WATER APPROX 5 G/100 ML | |
Record name | Cycloleucine | |
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Record name | CYCLOLEUCINE | |
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Mechanism of Action |
SYNTHETIC AMINO ACID THOUGHT TO ACT AS VALINE ANTAGONIST. | |
Record name | CYCLOLEUCINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5195 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
CRYSTALS FROM ETHANOL & WATER | |
CAS No. |
52-52-8 | |
Record name | 1-Aminocyclopentanecarboxylic acid | |
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Record name | Cycloleucine | |
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Record name | Cycloleucine | |
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Record name | cycloleucine | |
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Record name | Cyclopentanecarboxylic acid, 1-amino- | |
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Record name | 1-Aminocyclopentanecarboxylic acid | |
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Record name | 1-aminocyclopentane-1-carboxylic acid | |
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Record name | CYCLOLEUCINE | |
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Record name | CYCLOLEUCINE | |
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Melting Point |
330 °C, DECOMP | |
Record name | Cycloleucine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04620 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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Record name | CYCLOLEUCINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5195 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
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